(E)-Raphanusanin
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Overview
Description
(e)-Raphanusanin belongs to the class of organic compounds known as thiolactams. These are cyclic thioamides, obtained by replacing the oxygen atom from a lactam ring with sulfur this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Plant Growth Inhibition and Phototropism
- Raphanusanin acts as a growth-inhibiting substance, playing a crucial role in the inhibition of light growth and phototropism in radish hypocotyls. It interferes with auxin-mediated microtubule orientations, impacting cell elongation processes (Sakoda, Hasegawa, & Ishizuka, 1992).
Gene Expression Regulation
- Raphanusanin affects gene expression related to environmental stimuli responses. For example, the RsCSN3 gene, implicated in light-induced growth inhibition, is regulated by raphanusanin (Moehninsi, Yamada, Hasegawa, & Shigemori, 2008).
Chemical Synthesis and Structural Analysis
- Extensive research has been conducted on the chemical synthesis and structural analysis of raphanusanin. These studies have led to the revision of its structure and understanding of its properties as a growth inhibitor (Nishiyama, Inagaki, Yamamura, Hasegawa, Mizutani, & Sakoda, 1992).
Pathogen Resistance in Plants
- Research suggests that raphanusanin may play a role in enhancing resistance against pathogens like Botrytis cinerea and Pseudomonas syringae, especially under the influence of light. This indicates its potential involvement in defense signaling pathways in plants (Moehninsi, Miura, Yamada, & Shigemori, 2014).
Auxin Activity Interaction
- Studies have shown that raphanusanin significantly inhibits the activity of auxin, a key plant hormone, affecting various physiological processes like cell elongation and growth inhibition (Sakoda, Hasegawa, & Ishizuka, 1991).
Role in Apical Dominance
- Raphanusanin, along with other auxin-inhibiting substances, has been studied for its effects on apical dominance in pea seedlings. This research helps in understanding the regulatory mechanisms of plant growth and development (Nakajima, Hasegawa, Yamada, Kosemura, & Yamamura, 2001).
Properties
CAS No. |
128463-44-5 |
---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
(3Z)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4- |
InChI Key |
BVYUPEKENRMVJK-PLNGDYQASA-N |
Isomeric SMILES |
CS/C=C\1/CCNC1=S |
SMILES |
CSC=C1CCNC1=S |
Canonical SMILES |
CSC=C1CCNC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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